methyl 4-(3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamido)benzoate
Description
Methyl 4-(3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamido)benzoate is a complex bicyclic compound featuring a fused methanocyclopenta[c]furan core substituted with a dimethyl group and linked via a carboxamide moiety to a methyl benzoate ester. This structure confers unique steric and electronic properties, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 4-[(6,7-dimethyl-4-oxatricyclo[4.3.0.03,7]nonane-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-17-11-24-19(10-13(17)8-9-18(17,19)2)16(22)20-14-6-4-12(5-7-14)15(21)23-3/h4-7,13H,8-11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHZBLGTKLFSGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C1(COC2(C3)C(=O)NC4=CC=C(C=C4)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
While direct data on the target compound are sparse, insights from analogs suggest:
- Density-functional theory (DFT) studies, as in Becke’s work on exchange-correlation functionals, could model these effects .
- Crystallographic Analysis : If crystallized (e.g., in ethyl acetate, as for C1–C7 ), SHELX-based refinement (via programs like SHELXL) would resolve its complex stereochemistry .
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